molecular formula C15H17NO3 B5240412 N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide

N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B5240412
M. Wt: 259.30 g/mol
InChI Key: LMZHJGJBWNADBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide is a bicyclic amide derivative featuring a benzodioxole (1,3-benzodioxol-5-yl) substituent attached to a norbornane (bicyclo[2.2.1]heptane) scaffold via a carboxamide linkage. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-15(12-6-9-1-2-10(12)5-9)16-11-3-4-13-14(7-11)19-8-18-13/h3-4,7,9-10,12H,1-2,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZHJGJBWNADBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride, followed by reduction.

    Introduction of the benzodioxole moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the bicyclo[2.2.1]heptane with an amine, typically under dehydrating conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring in the benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with molecular targets such as tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Group Variations

Bicyclo[2.2.1]Heptane-2-Carboxamide Derivatives

Bicyclo[2.2.1]Heptane-2-Carboxamide, endo-(9CI) Structure: Lacks the benzodioxole substituent, featuring only the carboxamide group on the norbornane framework. Molecular Formula: C₈H₁₃NO (MW: 139.19 g/mol). Properties: Lower basicity compared to amidine analogs due to the electron-withdrawing nature of the amide group. Reduced solubility in polar solvents compared to hydrochloride salts of amidine derivatives .

N-(3-Chloro-2-Methylphenyl)Bicyclo[2.2.1]Heptane-2-Carboxamide Structure: Substitutes benzodioxole with a 3-chloro-2-methylphenyl group. Molecular Formula: C₁₅H₁₈ClNO (MW: 263.76 g/mol).

N-(Pyridin-3-yl)Bicyclo[2.2.1]Heptane-2-Carboxamide Structure: Replaces benzodioxole with a pyridin-3-yl group. Molecular Formula: C₁₃H₁₆N₂O (MW: 216.28 g/mol).

Benzodioxole-Containing Analogs

N-(1,3-Benzodioxol-5-ylmethyl)-4,7,7-Trimethyl-2,3-Dioxobicyclo[2.2.1]Heptane-1-Carboxamide Structure: Adds a 4,7,7-trimethyl-2,3-dioxo group to the norbornane scaffold. Molecular Formula: C₁₉H₂₁NO₅ (MW: 343.4 g/mol). The dioxo groups may enhance metabolic stability .

N-(2,3-Dihydro-1,4-Benzodioxin-3-ylmethyl)-N-Methylbicyclo[2.2.1]Hept-5-Ene-2-Carboxamide Structure: Incorporates a dihydrobenzodioxin ring and a double bond in the bicyclic framework. Molecular Formula: C₁₈H₂₁NO₃ (MW: 299.4 g/mol).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Solubility (Polar Solvents) Key Functional Groups
N-(1,3-Benzodioxol-5-yl)bicyclo[...]carboxamide C₁₄H₁₅NO₃ 245.28 2.1 Moderate (DMSO, ethanol) Benzodioxole, carboxamide
Bicyclo[...]carboxamide, endo-(9CI) C₈H₁₃NO 139.19 1.3 Low (requires salt forms) Carboxamide
N-(3-Chloro-2-methylphenyl)bicyclo[...]amide C₁₅H₁₈ClNO 263.76 3.0 Low (enhanced in DMF) Chlorophenyl, carboxamide
N-(Pyridin-3-yl)bicyclo[...]carboxamide C₁₃H₁₆N₂O 216.28 1.8 High (aqueous buffers) Pyridine, carboxamide

*Calculated using fragment-based methods (e.g., B3LYP/6-31G(d)) .

Biological Activity

N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its unique biological properties. The molecular formula is C13H13N1O3C_{13}H_{13}N_{1}O_{3}, with a molecular weight of approximately 233.25 g/mol. The presence of the benzodioxole moiety is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₃N₁O₃
Molecular Weight233.25 g/mol
CAS NumberNot available

Research indicates that this compound may interact with various receptors and enzymes, influencing several biological pathways:

  • Receptor Modulation : The compound has been shown to act as an antagonist at specific P2Y receptors, which are involved in various physiological processes such as platelet aggregation and neurotransmission .
  • Enzyme Inhibition : It may inhibit phospholipase C activity, thereby affecting cellular signaling pathways .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antagonistic Activity : Demonstrated inhibition at P2Y receptors with IC50 values indicating moderate potency.
  • Cytotoxicity : Studies have shown variable effects on cell viability in different cancer cell lines, suggesting potential anticancer properties.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on P2Y Receptors : A study investigated various analogs at the P2Y receptor family, revealing that modifications in the bicyclic structure significantly altered receptor affinity and activity .
    • Findings :
      • Compound analogs showed IC50 values ranging from 22.5 nM to over 15 μM depending on structural variations.
  • Cytotoxicity Assay : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines, indicating potential therapeutic applications .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Receptor AntagonismModerate potency at P2Y receptors
CytotoxicityVariable effects on cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.